molecular formula C7H13NO B1601790 cis-2,6-Dimethylpiperidin-4-one CAS No. 13200-35-6

cis-2,6-Dimethylpiperidin-4-one

Cat. No. B1601790
CAS RN: 13200-35-6
M. Wt: 127.18 g/mol
InChI Key: LVYOYMNCAWSORG-OLQVQODUSA-N
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Description

“Cis-2,6-Dimethylpiperidin-4-one” is a chemical compound with the molecular formula C7H13NO . It is used for the preparation of four new zincates and one new magnesiate .


Synthesis Analysis

The synthesis of cis-2,6-disubstituted piperidine natural products including isosolenopsins, deoxocassine, and spectaline was achieved from chiral aziridine decorated with appropriate alkyl chains for isosolenopsins or alkynyl groups for deoxocassine and spectaline at C2 .


Chemical Reactions Analysis

“Cis-2,6-Dimethylpiperidin-4-one” may be used for the preparation of four new zincates and one new magnesiate . A divergent, new, and highly stereoselective synthesis of cis-2,6-disubstituted piperidine natural products was achieved from chiral aziridine .


Physical And Chemical Properties Analysis

The physical and chemical properties of “cis-2,6-Dimethylpiperidin-4-one” include a refractive index of 1.4394 (lit.), boiling point of 127-128 °C/768 mmHg (lit.), and a density of 0.84 g/mL at 25 °C (lit.) .

Safety And Hazards

“Cis-2,6-Dimethylpiperidin-4-one” is classified as very toxic to aquatic life, harmful if swallowed, toxic in contact with skin or if inhaled, causes severe skin burns and eye damage, and harmful to aquatic life with long-lasting effects .

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

(2S,6R)-2,6-dimethylpiperidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c1-5-3-7(9)4-6(2)8-5/h5-6,8H,3-4H2,1-2H3/t5-,6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVYOYMNCAWSORG-OLQVQODUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)CC(N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC(=O)C[C@@H](N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50543876
Record name (2R,6S)-2,6-Dimethylpiperidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50543876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

cis-2,6-Dimethylpiperidin-4-one

CAS RN

13200-35-6
Record name (2R,6S)-2,6-Dimethylpiperidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50543876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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